2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a thiophene derivative through an amino-oxopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methylthiophene-2-carbaldehyde with an appropriate amine to form the intermediate Schiff base, followed by reduction to yield the corresponding amine. This intermediate is then reacted with a benzoic acid derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Shares the benzoic acid moiety but differs in the substituents on the aromatic ring.
3-Acetoxy-2-methylbenzoic acid: Similar in structure but with different functional groups.
Thiophene derivatives: Compounds like 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one share the thiophene ring system.
Uniqueness
2-[3-[(3-Methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
2-[3-[(3-methylthiophen-2-yl)methylamino]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-8-9-21-14(11)10-17-15(18)7-6-12-4-2-3-5-13(12)16(19)20/h2-5,8-9H,6-7,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMLXVGNVTSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(=O)CCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.